Home > Products > Screening Compounds P4919 > 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol
1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol -

1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol

Catalog Number: EVT-5157841
CAS Number:
Molecular Formula: C17H18Cl2O3S
Molecular Weight: 373.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene

    Compound Description: This compound serves as a crucial intermediate in the synthesis of various CCR5 antagonists. [, , , , , , ] It is synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde via a series of elimination, reduction, and bromination reactions. [, , , , , , ]

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylpicolinamide

    Compound Description: This is a novel non-peptide CCR5 antagonist synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene. [] Its structure was characterized by ¹H NMR, ¹³C NMR, and ESI-MS. []

    Relevance: This compound is structurally related to 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol through the shared presence of the 4-chlorobenzyl ether substituent on the benzene ring. [] This compound further emphasizes the significance of the 4-chlorobenzyl ether group in the development of potential CCR5 antagonists, a class of compounds that may also include the target compound.

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

    Compound Description: This is another novel non-peptide CCR5 antagonist synthesized from 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene. [] Its structure was confirmed by ¹H NMR, ¹³C NMR, and MS analysis. []

    Relevance: This compound, like the previous example, shares the 4-chlorobenzyl ether substituent with 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol. [] This reinforces the importance of this structural feature in the context of CCR5 antagonism and strengthens the potential connection of the target compound to this class of molecules.

N-Allyl-N-(1-(5-Bromo-2-((4-Chlorobenzyl)Oxy)Benzyl)Piperidin-4-Yl)Picolinamide

    Compound Description: This novel non-peptide CCR5 antagonist is synthesized similarly to the previous compounds, utilizing 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as a key intermediate. [] It displays promising biological activity and was characterized using ¹H NMR, ¹³C NMR, IR, and MS techniques. []

    Relevance: This compound provides yet another example of a CCR5 antagonist featuring the 4-chlorobenzyl ether group, also present in 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol. [] The repeated occurrence of this moiety emphasizes its potential role in interacting with the CCR5 receptor and further links the target compound to this class of molecules.

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

    Compound Description: This compound, a novel non-peptide CCR5 antagonist, is synthesized using a similar route to the previous examples, employing 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as a key building block. [] It demonstrates biological activity and was characterized by ¹H NMR, ¹³C NMR, IR, and MS. []

    Relevance: Similar to the previous CCR5 antagonists, this compound shares the 4-chlorobenzyl ether structural motif with 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol. [] This recurrent pattern reinforces the significance of this group in the context of CCR5 antagonism and strengthens the link between the target compound and this group of biologically active molecules.

4-(3-((2-((4-chlorobenzyl)thio)pyrimidin-4-yl)oxy)propoxy)-6-fluoro-2H-chromen-2-one (PC-12)

    Compound Description: PC-12 is a pyrimidine- and coumarin-linked molecule identified as a potent JNK phosphorylation inducer in breast cancer cells. [] PC-12 selectively inhibits the proliferation of HER2-positive breast cancer cells by inducing DNA damage and apoptosis. []

4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide

    Compound Description: This compound represents a methylbenzenesulfonamide derivative investigated for potential CCR5 antagonist activity. [] It was synthesized using 4-bromo-1-((4-chlorobenzyl)oxy)-2-(bromomethyl)benzene as a starting material and characterized by ¹H NMR, MS, and IR. []

    Relevance: The compound shares the 4-chlorobenzyl ether group with 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol, highlighting the recurring use of this structural feature in the development of potential CCR5 antagonists. [] This connection reinforces the possibility that the target compound might also possess CCR5 antagonist properties.

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

    Compound Description: This compound, belonging to the N-piperidine benzamide class, is a CCR5 antagonist synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene. [] It exhibits a half-maximal inhibitory concentration (IC₅₀) of (5.35 ± 0.3) nmol/L for GTPγS activity and was characterized by ¹H NMR, ¹³C NMR, IR, and MS. []

    Relevance: Sharing the 4-chlorobenzyl ether moiety with 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol, this compound further emphasizes the significance of this structural element in CCR5 antagonism. [] This recurrent theme supports the potential for the target compound to exhibit similar biological activity.

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

    Compound Description: This is a novel non-peptide CCR5 antagonist synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as a starting material. [] The structure was confirmed using ¹H NMR, ¹³C NMR, and MS analysis. []

    Relevance: This compound further highlights the significance of the 4-chlorobenzyl ether group by incorporating it into its structure, a feature shared with 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol. [] The presence of this group in numerous CCR5 antagonists strengthens the possibility of the target compound belonging to this group of molecules.

1-[2-hydroxy-3-[(4-hydroxy-3-nitrocoumarin-7-yl)oxy]propyl]-4-(4-chlorobenzyl)piperazine

    Compound Description: This compound exhibits potent H1-antihistamine activity and mast cell stabilizing properties. [] It demonstrates significant antagonistic activity against histamine in guinea pig ileum and effectively inhibits histamine release in the rat passive peritoneal anaphylaxis test. []

N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide

    Compound Description: This compound acts as a CCR1 antagonist. [, , , , ] Various salts, including benzoate, furoate, hemi-fumarate, and others, have been investigated for their pharmaceutical properties. [, , , ]

    Relevance: This compound also features the 4-chlorobenzyl group, although connected via a piperidine linker instead of the ether linkage seen in 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol. [, , , , ] This structural similarity, despite targeting a different chemokine receptor (CCR1 vs. potential CCR5 activity), emphasizes the versatility of the 4-chlorobenzyl group in medicinal chemistry.

Properties

Product Name

1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol

IUPAC Name

1-[(4-chlorophenyl)methoxy]-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol

Molecular Formula

C17H18Cl2O3S

Molecular Weight

373.3 g/mol

InChI

InChI=1S/C17H18Cl2O3S/c18-15-5-1-13(2-6-15)9-22-10-17(20)12-23(21)11-14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2

InChI Key

FWAWTJCQWMBNQO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COCC(CS(=O)CC2=CC=C(C=C2)Cl)O)Cl

Canonical SMILES

C1=CC(=CC=C1COCC(CS(=O)CC2=CC=C(C=C2)Cl)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.